Cannabisin M
Description
Cannabisin M is a lignanamide, a class of phenolic compounds derived from the oxidation of phenolamides, predominantly found in hemp (Cannabis sativa L.) seeds . Structurally, it features a complex arrangement of benzene rings, hydroxyl (-OH), and methoxy (-OCH3) substituents, along with conjugated double bonds and tyramine or catechol moieties . Its molecular formula is C35H34O8N2, as inferred from mass spectrometry (MS) data, with a molecular ion [M+H]+ at m/z 595.2148–595.2164 in its isomers .
It was first isolated and characterized as a novel compound in 2016, alongside other lignanamides such as cannabisin N and O .
Properties
Molecular Formula |
C34H32N2O8 |
|---|---|
Molecular Weight |
596.6 g/mol |
IUPAC Name |
(2R,3S)-2-(3,4-dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-6-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C34H32N2O8/c37-25-8-1-21(2-9-25)15-17-35-31(41)14-6-23-5-13-29-30(19-23)44-33(32(43-29)24-7-12-27(39)28(40)20-24)34(42)36-18-16-22-3-10-26(38)11-4-22/h1-14,19-20,32-33,37-40H,15-18H2,(H,35,41)(H,36,42)/b14-6+/t32-,33+/m1/s1 |
InChI Key |
YJZSVAMKJBSVAX-OFIDKDFJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCNC(=O)/C=C/C2=CC3=C(C=C2)O[C@@H]([C@H](O3)C(=O)NCCC4=CC=C(C=C4)O)C5=CC(=C(C=C5)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C=CC2=CC3=C(C=C2)OC(C(O3)C(=O)NCCC4=CC=C(C=C4)O)C5=CC(=C(C=C5)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cannabisin M involves the extraction of hemp seeds followed by purification processes. The extraction is typically performed using organic solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate Cannabisin M .
Industrial Production Methods
Industrial production of Cannabisin M is still in its nascent stages. The primary method involves large-scale extraction from hemp seeds, followed by purification using advanced chromatographic techniques. The development of more efficient and sustainable extraction methods is an ongoing area of research .
Chemical Reactions Analysis
Types of Reactions
Cannabisin M undergoes various chemical reactions, including:
Oxidation: Cannabisin M can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert Cannabisin M into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the Cannabisin M molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
Cannabisin M has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lignanamide chemistry and its reactivity.
Biology: Studied for its potential antioxidant and acetylcholinesterase inhibitory activities, which may have implications in neuroprotection and anti-aging research.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and as an anti-inflammatory agent.
Mechanism of Action
Cannabisin M exerts its effects primarily through its antioxidant and acetylcholinesterase inhibitory activities. The compound interacts with molecular targets such as reactive oxygen species and acetylcholinesterase enzymes. By scavenging free radicals and inhibiting acetylcholinesterase, Cannabisin M helps in reducing oxidative stress and improving cholinergic function .
Comparison with Similar Compounds
Structural Comparison
Lignanamides in hemp seeds share a core structure of hydroxycinnamoyl amides but differ in substituents and branching. Key structural distinctions are summarized below:
Key Observations :
- Cannabisin M and B share identical molecular formulas but differ in isomerism, evidenced by distinct MS fragmentation patterns .
- Cannabisin F, while structurally related, incorporates a feruloyltyramine group linked to its anti-inflammatory effects .
Bioactivity Comparison
Antioxidant Activity
- Cannabisin M : Demonstrates significant radical scavenging capacity, attributed to its hydroxyl and catechol groups .
- Cannabisin F: Superior antioxidant activity due to additional phenolic rings, reducing oxidative stress in microglia .
- Cannabisin A and C : Moderate activity, likely due to fewer electron-donating substituents .
Anti-Inflammatory Effects
- Cannabisin F : Reduces LPS-induced IL-6 and TNF-α secretion in BV2 microglia (IC50: 5–15 µM) .
- Cannabisin M: Limited direct anti-inflammatory data but shows indirect effects via SIRT1 modulation, a pathway linked to neuroprotection .
Enzyme Inhibition
- Cannabisin M : Inhibits AChE (IC50 ~10 µM), comparable to 3,3’-demethylheliotropamide .
- Cannabisin F : Modulates SIRT1/NF-κB pathways, enhancing neuroprotection .
Extraction and Abundance
Cannabisin M is less abundant than Cannabisin A and B in hempseed extracts. Ethanol-water mixtures (e.g., 70% ethanol) optimize its extraction, yielding ~0.12 mg/g dry weight, whereas Cannabisin A dominates at ~0.45 mg/g .
Q & A
What unanswered questions warrant priority in Cannabisin M research?
- Methodological Answer : Prioritize:
- Mechanistic depth : Single-cell sequencing to identify subpopulation-specific responses.
- Translational gaps : Preclinical toxicity studies (e.g., Ames test, hERG channel assays).
- Cross-disciplinary synergy : Combinatorial screens with FDA-approved drugs to uncover synergistic effects .
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